[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine [2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18176371
InChI: InChI=1S/C15H14FN5/c16-14-9-5-4-6-12(14)10-11-17-15-18-19-20-21(15)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18,20)
SMILES:
Molecular Formula: C15H14FN5
Molecular Weight: 283.30 g/mol

[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine

CAS No.:

Cat. No.: VC18176371

Molecular Formula: C15H14FN5

Molecular Weight: 283.30 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine -

Specification

Molecular Formula C15H14FN5
Molecular Weight 283.30 g/mol
IUPAC Name N-[2-(2-fluorophenyl)ethyl]-1-phenyltetrazol-5-amine
Standard InChI InChI=1S/C15H14FN5/c16-14-9-5-4-6-12(14)10-11-17-15-18-19-20-21(15)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18,20)
Standard InChI Key MAPADEKRFXADLQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)NCCC3=CC=CC=C3F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound comprises two primary subunits:

  • A 2-(2-fluorophenyl)ethyl group, featuring a fluorine atom at the ortho position of a benzene ring attached to an ethylamine chain.

  • A 1-phenyl-1H-tetrazol-5-yl group, where a phenyl ring is bonded to the nitrogen-rich tetrazole ring.

The tetrazole ring (C-N4) is aromatic and planar, contributing to metabolic stability and hydrogen-bonding capabilities . The fluorine atom introduces electronegativity, potentially enhancing lipid solubility and influencing intermolecular interactions such as C–H···F hydrogen bonds .

Crystallographic and Conformational Analysis

While X-ray diffraction data for this specific compound are unavailable, analogous structures reveal critical insights. For example, a related tetrazole derivative crystallizes in the monoclinic system (space group P21/c) with unit cell parameters a = 9.4386 Å, b = 20.8082 Å, and c = 9.4338 Å . Dihedral angles between aromatic rings in similar compounds range from 8.03° to 64.67°, suggesting variable conformational flexibility depending on substituents .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of [2-(2-fluorophenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine likely involves multi-step strategies:

Step 1: Formation of the Tetrazole Core

Tetrazoles are commonly synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . For example:

\text{R–C≡N} + \text{NaN}_3 \xrightarrow{\text{HCl}} \text{R–C(N}_4\text{H)}–NH}

In this case, the nitrile precursor would be 1-phenyl-1H-tetrazole-5-carbonitrile.

Step 3: Purification and Crystallization

Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethyl acetate/hexane mixtures produces high-purity crystals .

Physicochemical Properties

Solubility and Partition Coefficients

Based on analogs like D272-0257 , the compound likely exhibits moderate lipophilicity:

  • logP: ~2.8 (indicating preferential solubility in organic solvents)

  • Water solubility (LogSw): ~-3.05 (poor aqueous solubility)

The polar surface area (PSA) of ~51.8 Ų suggests moderate permeability, aligning with tetrazole derivatives’ membrane penetration capabilities .

Spectroscopic Characterization

  • 1H NMR: Expected signals include a singlet for the tetrazole NH (~δ 10.5 ppm), multiplet for fluorophenyl protons (~δ 7.2–7.8 ppm), and triplet/quintet for ethylamine CH2 groups (~δ 2.8–3.5 ppm) .

  • LC-MS: Molecular ion peak at m/z 312 (calculated for C15H14FN5).

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